((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)methionine
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Overview
Description
((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)methionine: is a synthetic compound characterized by the presence of a sulfonyl group attached to a methionine backbone. This compound is notable for its unique chemical structure, which includes a chloro and trifluoromethyl group on the phenyl ring, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)methionine typically involves the sulfonylation of methionine with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)methionine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The chloro group can be reduced to a corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)methionine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. Its sulfonyl group can form strong interactions with proteins, making it a useful tool in protein modification studies.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)methionine involves its interaction with molecular targets through its sulfonyl and phenyl groups. These interactions can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
- ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)alanine
- ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine
- ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)cysteine
Comparison: Compared to its analogs, ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)methionine is unique due to the presence of the methionine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other analogs may not be as effective.
Properties
IUPAC Name |
2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO4S2/c1-22-5-4-10(11(18)19)17-23(20,21)7-2-3-9(13)8(6-7)12(14,15)16/h2-3,6,10,17H,4-5H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFBGNDGKMLCHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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